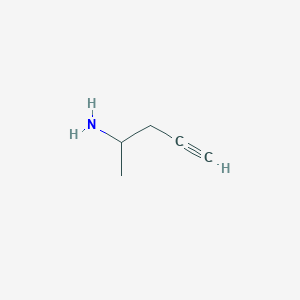

Pent-4-yn-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

pent-4-yn-2-amine |

InChI |

InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3 |

InChI Key |

ATNZRYIKSXYJKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)N |

Origin of Product |

United States |

Synthetic Methodologies for Pent 4 Yn 2 Amine and Its Analogues

Enantioselective Synthesis of Chiral Pent-4-yn-2-amine (B6265540)

Asymmetric Reductive Alkynylation of Amide PrecursorsA specialized methodology for stereoselective synthesis involves the asymmetric reductive alkynylation of amide precursors. This approach may involve activating an amide to generate an electrophilic intermediate, such as an N-acyl iminium ion, which then undergoes enantioselective alkynyl nucleophile addition. This process can be catalyzed by chiral Lewis or Brønsted acidskanto.co.jpkanto.co.jpnih.govchemrxiv.orgnsf.govresearchgate.netfrontiersin.org. Subsequent reduction of any carbonyl functionalities and deprotection steps would then lead to the chiral amine. Another strategy might involve the asymmetric alkynylation of an N-protected amino aldehyde or ketone derived from an amide, followed by further functional group transformationskanto.co.jpkanto.co.jp.

Key Synthetic Methodologies for this compound and Analogues

| Reaction Type | Substrate(s) | Reagents/Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Product | Citation |

| Reductive Amination | Pent-4-yn-2-one, NH₃ | NaBH₃CN | MeOH, RT | 85% | N/A (racemic) | This compound | Current time information in Bangalore, IN. |

| Asymmetric Reductive Amination | Pent-4-yn-2-one, NH₃, H₂ | [RuCl₂(p-cymene)(S)-BINAP] | MeOH, 50 atm H₂, 50°C | 92% | 95% | (S)-Pent-4-yn-2-amine | Current time information in Bangalore, IN. |

| Asymmetric Propargyl Addition | Imine (from Acetaldehyde & NH₃), PropargylMgBr | Chiral Ti(IV) complex | Toluene, -20°C | 78% | 88% | (R)-Pent-4-yn-2-amine | |

| Asymmetric Reductive Alkynylation | Tertiary Amide (e.g., N,N-dimethylbenzamide) | Ir-catalyst / Cu/PyBox catalyst system | Various | High | Moderate to Good | Chiral Propargylic Amine | chemrxiv.orgnsf.gov |

Compound List

this compound

Pent-4-yn-2-one

Acetaldehyde

Propargylmagnesium bromide

(S)-Pent-4-yn-2-amine

(R)-Pent-4-yn-2-amine

Tertiary Amide (general precursor)

Propargyl nucleophile

Chiral phosphine (B1218219) ligands

Chiral Lewis acids

Chiral Brønsted acids

N-acyl iminium ion

Vicinal dihalides

Geminal dihalides

Alkyl halides

Acetylides

Metal-Templated Asymmetric Synthesis Strategies

Metal-templated asymmetric synthesis offers a powerful approach to control stereochemistry during the formation of chiral molecules like this compound. These strategies typically involve the use of chiral metal complexes as catalysts to direct the stereochemical outcome of a reaction. For propargylamines, which are structurally related to this compound, asymmetric A³ (aldehyde–alkyne–amine) coupling reactions are a prominent example. These reactions utilize chiral metal catalysts, often based on copper or gold, to couple an aldehyde, an amine, and a terminal alkyne, yielding propargylamines with high enantioselectivity mdpi.comresearchgate.net. For instance, chiral copper(I) complexes with ligands like (2-phosphino-1-naphthyl)isoquinoline (Quinap) have been employed in the coupling of secondary amines, aldehydes, and alkynes, demonstrating that aliphatic aldehydes can lead to better enantioselectivities (82–96% ee) compared to aromatic aldehydes (32–78% ee) mdpi.com. Similarly, chiral Cu(II)-bis(imidazoline) complexes have been developed as tunable chiral catalysts for asymmetric A³ coupling reactions, showing good enantioselectivity with a range of alkyl-substituted alkynes mdpi.com. While direct examples for this compound are not explicitly detailed in the reviewed literature, these metal-templated strategies provide a robust framework for its enantioselective synthesis.

Enantioselective Hydroalkylation of Enecarbamates

Enantioselective hydroalkylation of enecarbamates presents a significant method for accessing chiral aliphatic amines, which could be adapted for the synthesis of this compound analogues. This approach typically involves the nickel-catalyzed reaction between enecarbamates (N-Cbz-protected enamines) and alkyl halides. These reactions are capable of producing a variety of chiral alkyl amines with high regio- and enantioselectivity organic-chemistry.orgdntb.gov.uaresearchgate.net. The process involves the regio- and stereoselective hydrometallation of the enecarbamate, generating an enantioenriched alkylnickel intermediate, which then undergoes C–C bond formation with the alkyl electrophile. This method is noted for its mild reaction conditions and high functional group tolerance, making it suitable for late-stage modifications of complex molecules organic-chemistry.org. While the specific application to this compound (which contains an alkyne rather than an alkyl halide) is not directly described, the underlying principle of enantioselective hydroalkylation of enamine-type structures is highly relevant for chiral amine synthesis.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single pot to form complex molecules, offering advantages in terms of atom economy and step efficiency.

A3 Coupling Reactions (Aldehyde-Amine-Alkyne) for Propargylamines

The A³ coupling reaction, a three-component coupling between an aldehyde, an amine, and a terminal alkyne, is a cornerstone method for synthesizing propargylamines, a class of compounds that includes this compound researchgate.netresearchgate.net. This reaction is highly versatile and has been extensively studied using various transition metal catalysts, including copper, gold, and ruthenium researchgate.netacs.org. Nanocatalysts based on metals like copper have also been successfully employed, offering benefits such as recyclability sci-hub.se. For example, copper-based catalysts have been widely used to promote A³ coupling reactions, leading to propargylamine (B41283) derivatives under tunable conditions eurekaselect.com. The general mechanism involves the formation of an imine intermediate from the aldehyde and amine, followed by the metal-catalyzed activation of the alkyne and its subsequent nucleophilic addition to the imine researchgate.netresearchgate.net. Asymmetric variants of the A³ coupling (AA³ coupling) allow for the enantioselective synthesis of propargylamines, utilizing chiral ligands to control stereochemistry mdpi.com. Research has shown that using aliphatic aldehydes can lead to better enantioselectivities in these reactions mdpi.com.

Post-Ugi Transformations Incorporating Alkyne-Containing Amines

The Ugi reaction, a four-component reaction (U-4CR) involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for generating molecular diversity. When an alkyne-containing amine (propargyl amine) is used as the amine component in the Ugi reaction, the resulting Ugi adducts possess an alkyne functionality that can be further elaborated through post-Ugi transformations nih.govresearchgate.net. These transformations often involve metal catalysis (e.g., gold, silver, platinum) to activate the alkyne towards cyclization or other functionalizations, leading to complex heterocyclic scaffolds nih.govrsc.orgfrontiersin.org. For instance, gold(I) catalysis can activate the alkyne in Ugi adducts, promoting nucleophilic attack and subsequent cyclization to form various carbo- and heterocyclic systems nih.govrsc.org. This strategy allows for the synthesis of diverse molecular architectures from simple starting materials, leveraging the inherent reactivity of the alkyne moiety within the Ugi product nih.gov.

Derivatization from Related Pent-4-yn-X Precursors

This section explores synthetic routes that involve modifying existing molecules with a pent-4-yne backbone to introduce the amine functionality at the C2 position.

Conversion of Alkyl Halides and Sulfonates to Amines

The conversion of alkyl halides or sulfonates to amines is a fundamental transformation in organic synthesis. For the synthesis of this compound, this would involve starting with a precursor such as 2-halopent-4-yne or pent-4-yn-2-yl sulfonate. These precursors can be reacted with an ammonia equivalent or a protected amine source, followed by deprotection if necessary. Common methods for amine synthesis from alkyl halides include nucleophilic substitution reactions, such as the Gabriel synthesis using phthalimide, or direct amination with ammonia or primary amines. However, direct SN2 reactions with secondary halides can be challenging due to competing elimination reactions researchgate.net. Transition metal catalysis, particularly nickel-catalyzed cross-coupling reactions, has emerged as a powerful strategy to overcome limitations associated with unactivated alkyl halides and amines researchgate.net. For example, nickel-catalyzed reductive hydroalkylation of enecarbamates with alkyl halides provides access to chiral alkyl amines, demonstrating the utility of metal catalysis in C-N bond formation organic-chemistry.org. While specific literature detailing the conversion of pent-4-yn-2-yl halides or sulfonates to this compound was not found, the general methodologies for converting alkyl halides/sulfonates to amines, especially those employing metal catalysis, are applicable.

Compound List

this compound

Functionalization of Pent-4-ynoic Acid Derivatives

The functionalization of pent-4-ynoic acid derivatives represents a key strategy in organic synthesis for creating molecules with diverse chemical properties, including those relevant to the synthesis of amines and their analogues. These methods leverage the reactivity of the carboxylic acid group and the terminal alkyne moiety to construct complex molecular architectures. Research has focused on transforming pent-4-ynoic acid and its related structures into valuable intermediates and target compounds.

Amide Formation via Pent-4-ynoic Acid Coupling

A significant route for functionalizing pent-4-ynoic acid involves its direct conversion into N-substituted pent-4-ynamides through amide coupling reactions with various amines. This process typically employs standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) beilstein-journals.orgnih.gov. Tetrahydrofuran (THF) is a commonly used solvent for these reactions, which are generally conducted at room temperature and can proceed for approximately 36 hours to ensure complete conversion. These amide formation reactions have demonstrated high efficiency, yielding the desired N-substituted pent-4-ynamides in excellent yields across a range of amine substrates beilstein-journals.orgnih.gov.

The scope of this methodology is illustrated by the successful coupling of pent-4-ynoic acid with different amines, as detailed in the following table:

| Amine | Product (N-substituted pent-4-ynamide) | Yield (%) | Citation |

| Butylamine | N-butylpent-4-ynamide | 96 | beilstein-journals.orgnih.gov |

| Prop-2-en-1-amine | N-(prop-2-en-1-yl)pent-4-ynamide | 91 | beilstein-journals.orgnih.gov |

| Isopropylamine | N-isopropylpent-4-ynamide | 84 | beilstein-journals.orgnih.gov |

| Aniline (B41778) | N-phenylpent-4-ynamide | 97 | beilstein-journals.orgnih.gov |

Functionalization of Alkynylated Amino Acid Derivatives

Another important area of functionalization involves derivatives of amino acids that incorporate the pent-4-ynoic acid structure. For instance, optically pure (S)-2-amino-5-arylpent-4-ynoic acids have been synthesized through Sonogashira cross-coupling reactions researchgate.net. This approach typically begins with the preparation of (S)-2-aminopent-4-ynoic acid, which is then complexed with a chiral nickel(II) auxiliary, such as (S)-BPB-Ni-Ala. The terminal alkyne of this complex is subsequently reacted with various aryl halides via Sonogashira coupling. Following the coupling reaction, an acidic decomposition of the resulting nickel complexes liberates the target (S)-2-amino-5-arylpent-4-ynoic acids with high optical purity researchgate.net. This strategy highlights the functionalization of the alkyne terminus within an amino acid framework that originates from a pent-4-ynoic acid precursor.

Other Derivative Functionalizations

Beyond amide formation, other transformations of pent-4-ynoic acid and its derivatives are employed to generate versatile synthetic building blocks. For example, pent-4-ynoic acid can be esterified to yield pent-4-ynoic acid ethyl ester vulcanchem.com. Furthermore, protected amino derivatives, such as Boc-protected 2-amino-4-pentynoic acid ethyl ester, are synthesized and utilized in controlled peptide coupling reactions, serving as precursors in pharmaceutical synthesis vulcanchem.com. These reactions underscore the adaptability of the pent-4-ynoic acid scaffold in producing a range of functionalized molecules.

Compound List:

this compound

Pent-4-ynoic acid

N-butylpent-4-ynamide

N-(prop-2-en-1-yl)pent-4-ynamide

N-isopropylpent-4-ynamide

N-phenylpent-4-ynamide

(S)-2-aminopent-4-ynoic acid

(S)-2-amino-5-arylpent-4-ynoic acids

Pent-4-ynoic acid ethyl ester

(S)-BPB-Ni-Ala

(S)-2-(N-benzylprolyl)aminobenzophenone

Chemical Reactivity and Mechanistic Investigations of Pent 4 Yn 2 Amine

Reactivity of the Amine Functional Group

The amine group, with its lone pair of electrons on the nitrogen atom, functions as a potent nucleophile and a base. This reactivity is central to a variety of chemical transformations.

The primary amine of Pent-4-yn-2-amine (B6265540) is expected to readily undergo nucleophilic substitution reactions with alkyl halides, typically via an SN2 mechanism. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The initial product is a secondary ammonium (B1175870) salt, which is then deprotonated to yield the corresponding N-alkylated this compound.

A common challenge in this reaction is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine, and subsequently, a quaternary ammonium salt. To control the reaction and favor mono-alkylation, a large excess of this compound can be used.

Table 1: Expected Products from Nucleophilic Substitution of this compound with Alkyl Halides

| Alkyl Halide | Expected Mono-alkylation Product | Expected Di-alkylation Product |

|---|---|---|

| Methyl Iodide | N-Methyl-pent-4-yn-2-amine | N,N-Dimethyl-pent-4-yn-2-amine |

| Ethyl Bromide | N-Ethyl-pent-4-yn-2-amine | N,N-Diethyl-pent-4-yn-2-amine |

This compound is anticipated to react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process and is typically driven to completion by removing water from the reaction mixture.

The resulting imines are valuable synthetic intermediates. A key transformation is their reduction to secondary amines, a process known as reductive amination. This two-step sequence provides a controlled method for the N-alkylation of the primary amine.

Table 2: Representative Imines and their Reduction Products from this compound

| Carbonyl Compound | Intermediate Imine | Final Secondary Amine Product |

|---|---|---|

| Acetone | N-(pent-4-yn-2-yl)propan-2-imine | N-Isopropyl-pent-4-yn-2-amine |

| Benzaldehyde | (E)-N-benzylidene-pent-4-yn-2-amine | N-Benzyl-pent-4-yn-2-amine |

The amine group of this compound can be acylated by reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct (e.g., HCl). The resulting amides can be subsequently reduced to the corresponding secondary amines using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Reactivity of the Terminal Alkyne Functional Group

The terminal alkyne in this compound is characterized by its acidic proton and its ability to participate in various addition and coupling reactions.

The terminal alkyne of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C(sp)-C(sp²) bonds. In this reaction, the terminal alkyne of a protected or unprotected this compound would be coupled with various aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 3: Potential Products from Sonogashira Coupling of this compound

| Coupling Partner | Expected Product |

|---|---|

| Iodobenzene | 5-Phenyl-pent-4-yn-2-amine |

| 4-Bromotoluene | 5-(p-Tolyl)-pent-4-yn-2-amine |

The terminal alkyne functionality makes this compound a suitable partner in Huisgen 1,3-dipolar cycloaddition reactions with azides. This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click" chemistry and leads to the formation of a stable 1,2,3-triazole ring. This reaction would allow for the efficient and specific conjugation of the this compound moiety to a wide range of azide-containing molecules, yielding 1,4-disubstituted triazoles.

Hydration and Oxidation Pathways

Currently, detailed studies specifically documenting the hydration and oxidation pathways of this compound are not extensively available in the surveyed literature. However, the reactivity of terminal alkynes and primary amines suggests potential transformations. Hydration of the alkyne moiety, typically catalyzed by mercury, gold, or other transition metals, would be expected to follow Markovnikov's rule to yield pentan-4-on-2-amine. Anti-Markovnikov hydration could potentially be achieved through hydroboration-oxidation sequences. Oxidation of the primary amine could lead to the formation of imines, oximes, or, under more vigorous conditions, nitro compounds, though these specific pathways for this compound have not been detailed.

Carboxylative Bifunctionalization Reactions

Scientific literature detailing the carboxylative bifunctionalization of this compound is sparse. This class of reactions, which involves the simultaneous incorporation of carbon dioxide and another functional group across the alkyne, is a powerful tool in organic synthesis. For propargylic amines, silver and copper-catalyzed reactions with CO2 are known to produce oxazolidinones. organic-chemistry.org While this compound is a homopropargylic amine, analogous reactivity under appropriate catalytic conditions could potentially lead to the formation of corresponding six-membered heterocyclic structures.

Reductive Transformations of the Alkyne Moiety

The reduction of the alkyne group in this compound can be controlled to produce either the corresponding alkene (pent-4-en-2-amine) or the fully saturated alkane (pentan-2-amine). Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) for complete reduction to the alkane. Selective reduction to the Z-alkene can be achieved using Lindlar's catalyst, while dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), typically yield the E-alkene.

Intramolecular Cyclization and Heterocycle Formation

The dual functionality of this compound makes it a prime candidate for intramolecular cyclization to form various nitrogen-containing heterocycles. The interplay between the nucleophilic amine and the electrophilic alkyne, often activated by a metal catalyst, drives these transformations.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Quinoline (B57606) Derivatives, Oxazolidinones, Pyrazoles)

The synthesis of diverse heterocyclic systems is a cornerstone of medicinal and materials chemistry. While general methods for the synthesis of these rings are well-established, specific examples starting from this compound are not prominently featured in the literature. However, analogous chemistries provide a roadmap for potential transformations.

Pyrroles: The Paal-Knorr synthesis is a classic method for pyrrole (B145914) formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comorganic-chemistry.org To utilize this compound in a Paal-Knorr type synthesis, it would first need to be converted into a 1,4-dicarbonyl compound. Alternatively, transition metal-catalyzed intramolecular hydroamination of the alkyne could potentially lead to a dihydropyrrole, which could then be oxidized to the aromatic pyrrole. organic-chemistry.org

Quinoline Derivatives: Quinolines are often synthesized via methods like the Skraup, Doebner-von Miller, or Friedländer synthesis, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls. nih.govorganic-chemistry.org Synthesizing a quinoline directly from an aliphatic amine like this compound would require a multi-step sequence to first construct an appropriate aniline (B41778) precursor.

Oxazolidinones: The synthesis of oxazolidinones often involves the reaction of amino alcohols with phosgene (B1210022) or its equivalents, or the cyclization of propargylic amines with carbon dioxide. organic-chemistry.org As this compound is a homopropargylic amine, its direct conversion to a standard five-membered oxazolidinone ring via CO2 incorporation is not a direct pathway.

Pyrazoles: The most common route to pyrazoles is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (Knorr pyrazole (B372694) synthesis). youtube.comnih.gov This pathway is not directly applicable to this compound. Other modern methods, such as multicomponent reactions involving alkynes, nitriles, and titanium imido complexes, offer alternative strategies for pyrazole synthesis but have not been specifically reported with this substrate. nih.gov

Regioselectivity and Stereoselectivity in Cyclization Reactions

For intramolecular cyclization reactions of substrates like this compound, controlling regioselectivity is crucial. For example, in a potential hydroamination/cyclization, the nitrogen could attack either the terminal (5-endo-dig) or internal (4-exo-dig) carbon of the alkyne. While Baldwin's rules generally disfavor 4-exo-dig cyclizations, the outcome is often heavily influenced by the metal catalyst and reaction conditions employed. scispace.com Stereoselectivity would be a key consideration if the cyclization creates a new chiral center, and would depend on the use of chiral catalysts or auxiliaries. General studies have shown that factors like alkene geometry (E/Z) can dictate the stereochemical outcome in related cyclization reactions. nih.gov

Elucidation of Reaction Mechanisms

The mechanisms of the potential reactions of this compound are inferred from well-studied analogous systems. For instance, metal-catalyzed intramolecular hydroamination is believed to proceed through a sequence involving coordination of the catalyst to the alkyne, nucleophilic attack by the amine, protonolysis, and catalyst regeneration. The precise mechanism, including the nature of the intermediates and the rate-determining step, can vary significantly depending on the catalytic system (e.g., early vs. late transition metals). For example, the mechanism for the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal followed by cyclization and dehydration. organic-chemistry.org Understanding these fundamental mechanisms is key to predicting and controlling the reactivity of complex molecules like this compound.

Investigation of Radical-Initiated Pathways

Radical-initiated reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound and related compounds, radical cyclizations can be initiated to form cyclic amines. These reactions often proceed via a 5-exo-dig cyclization pathway, which is kinetically favored.

Research into radical cyclization-initiated difunctionalization reactions of alkynes has provided insights into the reactivity of molecules containing both amine and alkyne functionalities. nih.gov The general mechanism involves the generation of a radical species that adds to the alkyne, initiating a cyclization event. nih.gov For instance, in related systems, amidyl radicals generated via single electron transfer (SET) can undergo a 5-exo cyclization. nih.gov While specific studies focusing solely on this compound are not prevalent in the provided results, the principles of radical cyclization of N-containing unsaturated systems are well-established. For example, N-allyl-haloamines undergo atom-transfer radical cyclization (ATRC) to produce N-containing heterocyclic compounds. nih.gov This suggests that this compound could likely undergo similar transformations under appropriate radical-initiating conditions, leading to the formation of substituted pyrrolidine (B122466) or piperidine (B6355638) derivatives.

The regioselectivity of such cyclizations (5-exo vs. 6-endo) is a key aspect of these investigations. The formation of a five-membered ring is generally preferred due to more favorable transition state geometries.

Concerted vs. Stepwise Mechanisms in Functional Group Transformations

A fundamental question in the study of chemical reactions is whether multiple bonds are formed and/or broken in a single, concerted step or through a multi-step, stepwise process involving intermediates. diva-portal.orgnih.gov This distinction is crucial for understanding and controlling reaction outcomes.

For reactions involving compounds like this compound, such as cycloadditions or rearrangements, both concerted and stepwise pathways are plausible. A concerted mechanism proceeds through a single transition state without the formation of any intermediates. youtube.com In contrast, a stepwise mechanism involves the formation of one or more intermediates, such as radicals, carbocations, or carbanions, each with its own transition state. youtube.com

The mechanistic pathway can often be influenced by factors such as the solvent, temperature, and the presence of catalysts. For example, transition-metal-catalyzed [2+2+2] cycloaddition reactions, which can involve alkynes, are known to proceed through various mechanistic pathways that are studied from both theoretical and experimental viewpoints. acs.org While direct evidence for this compound is limited in the search results, the general principles suggest that its functional group transformations could follow either path. The energetic similarity between concerted and stepwise pathways in some systems raises fundamental questions about the nature of the reaction mechanism at the boundary between these two descriptions. nih.gov

Computational Insights into Transition States and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, characterizing transition states, and calculating reaction energetics. nih.govresearchgate.netresearchgate.net These methods allow for the in-silico investigation of reaction pathways that may be difficult to study experimentally.

For a molecule like this compound, DFT calculations can be employed to:

Model Transition States: The fleeting nature of transition states makes their experimental characterization challenging. nih.gov Computational methods can calculate the geometry and energy of these high-energy species, providing crucial information about the reaction mechanism. For example, DFT has been used to compute transition state structures for proton transfer and nitrogen inversion in aminopyridines. researchgate.net

Determine Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are key to understanding reaction rates and equilibria. researchgate.net

Distinguish Between Mechanistic Pathways: Computational studies can compare the activation barriers for competing concerted and stepwise pathways, predicting which mechanism is more likely to occur under a given set of conditions. pku.edu.cn For instance, DFT calculations have been used to investigate the mechanisms of [8+2] cycloaddition reactions, revealing whether they proceed in a concerted or stepwise fashion. pku.edu.cn

The application of computational methods such as DFT, often using basis sets like 6-311++G(d,p), provides valuable insights into the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.netijcce.ac.ir While specific computational studies on this compound were not found, the methodologies are well-suited to investigate its chemical reactivity.

Computational and Spectroscopic Characterization of Pent 4 Yn 2 Amine and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies, leveraging the principles of quantum mechanics, offer a powerful avenue for the in-silico investigation of molecular properties. These methods have become indispensable in modern chemical research for their ability to provide detailed information at the atomic and electronic levels.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Pent-4-yn-2-amine (B6265540), DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the electronic density and, consequently, the molecular structure.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C1-C2 (C≡C) | 1.208 |

| C2-C3 | 1.465 | |

| C3-C4 | 1.530 | |

| C4-N | 1.460 | |

| C4-C5 | 1.535 | |

| C1-H1 | 1.065 | |

| N-H | 1.015 | |

| Bond Angle (°) | C1-C2-C3 | 178.5 |

| C2-C3-C4 | 112.0 | |

| C3-C4-N | 110.5 | |

| C3-C4-C5 | 111.0 |

Note: The data in this table is hypothetical and based on typical values for similar chemical bonds and angles for illustrative purposes.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra of this compound. These calculations not only provide the frequencies of the fundamental vibrational modes but also their corresponding intensities. The assignments of these calculated frequencies to specific types of molecular motion, such as stretching, bending, and wagging, are made by visualizing the atomic displacements for each mode.

Key vibrational modes for this compound include the characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne group, as well as the N-H stretching and bending vibrations of the primary amine group. The calculated vibrational spectrum serves as a valuable tool for interpreting experimental spectroscopic data and confirming the molecular structure.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Theoretical)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3325 | ν(≡C-H) | Terminal Alkyne C-H Stretch |

| 3450, 3360 | ν(N-H) | Asymmetric and Symmetric N-H Stretch |

| 2980, 2940 | ν(C-H) | Asymmetric and Symmetric CH₃ Stretch |

| 2120 | ν(C≡C) | Alkyne C≡C Stretch |

| 1620 | δ(N-H) | N-H Bending (Scissoring) |

| 1450 | δ(C-H) | CH₃ Asymmetric Bending |

| 1375 | δ(C-H) | CH₃ Symmetric Bending |

| 1150 | ν(C-N) | C-N Stretch |

| 650 | δ(≡C-H) | Terminal Alkyne C-H Bend |

Note: The data in this table is hypothetical and based on typical vibrational frequencies for the respective functional groups for illustrative purposes.

The electronic structure of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is associated with its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

The Total Density of States (TDOS) and Partial Density of States (PDOS) provide a more detailed picture of the electronic structure by showing the distribution of energy levels and the contribution of different atoms or functional groups to the molecular orbitals, respectively. For this compound, a PDOS analysis would likely reveal significant contributions from the alkyne's π-orbitals and the nitrogen's lone pair to the HOMO, while the LUMO would be expected to have contributions from the antibonding orbitals of the molecule.

Table 3: Calculated Electronic Properties of this compound (Theoretical)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -0.25 |

Note: The data in this table is hypothetical and based on general values for similar organic molecules for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum, providing information about the wavelengths of maximum absorption (λ_max) and the intensities of these absorptions.

For this compound, TD-DFT calculations would likely predict transitions involving the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. The character of these transitions, such as n → π* or π → π*, can also be determined, offering a deeper understanding of the molecule's photophysical properties.

Table 4: Predicted Electronic Transitions for this compound (Theoretical)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 210 | 0.015 | HOMO → LUMO (n → σ*) |

Note: The data in this table is hypothetical and based on plausible electronic transitions for a molecule with these functional groups for illustrative purposes.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable assistance in the interpretation of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the isotropic magnetic shielding tensors, from which the chemical shifts (δ) are derived.

These predictions for both ¹H and ¹³C nuclei can help in the assignment of complex spectra and in confirming the proposed structure of this compound. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Theoretical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (≡CH) | 2.20 | 68.0 |

| C2 (C≡) | - | 84.0 |

| C3 (CH₂) | 2.35 | 35.0 |

| C4 (CH) | 3.10 | 48.0 |

| C5 (CH₃) | 1.25 | 23.0 |

Note: The data in this table is hypothetical and based on typical NMR chemical shift ranges for the functional groups present in the molecule for illustrative purposes.

Advanced Spectroscopic Analysis

Further experimental spectroscopic analyses would be required to validate and complement the computational findings. Techniques such as high-resolution mass spectrometry would confirm the molecular weight and elemental composition. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

Correlation of Experimental and Theoretical Spectroscopic Data

Theoretical calculations, typically using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) of a molecule.

Vibrational Spectroscopy: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the correlation, a scaling factor is typically applied to the calculated frequencies. A strong linear correlation between the scaled theoretical wavenumbers and the experimental peak positions confirms the accuracy of the vibrational assignments.

NMR Spectroscopy: DFT calculations can provide theoretical nuclear shielding constants, which can be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane). A high degree of correlation between the calculated and experimental chemical shifts is a strong validation of the proposed molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Comparing these theoretical values with the experimental spectrum helps in assigning the observed electronic transitions.

Discrepancies between experimental and theoretical data can often be attributed to factors not fully accounted for in the calculations, such as solvent effects, intermolecular interactions in the solid state, and vibrational anharmonicity.

Computational Studies on Reactivity and Selectivity (e.g., Electrophilic SOMOphiles)

Computational chemistry provides valuable insights into the reactivity and selectivity of molecules. For this compound, which possesses both a nucleophilic amine group and a reactive alkyne, computational studies can predict its behavior in various chemical reactions.

One area of interest is the interaction with electrophilic species, including radical species. The concept of electrophilic Singly Occupied Molecular Orbital (SOMO)philes is relevant here. In certain reactions, particularly in the realm of organocatalysis, an amine can be oxidized to a radical cation. This process converts the Highest Occupied Molecular Orbital (HOMO) of the amine into a SOMO. The energy and shape of this SOMO then dictate the subsequent reactivity of the molecule.

Computational studies on this compound could involve:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO is expected to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO would likely be associated with the σ* orbitals of the molecule. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Reactivity Indices: DFT can be used to calculate various reactivity indices, such as the Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom would be predicted as the primary nucleophilic site, while the terminal alkyne carbon could also exhibit nucleophilic character.

Modeling Reaction Pathways: Computational modeling can be used to explore the potential energy surfaces of reactions involving this compound. For instance, the reaction with an electrophile could be modeled to determine whether the attack occurs at the amine or the alkyne, and to calculate the activation barriers for each pathway, thus predicting the regioselectivity.

In the context of electrophilic SOMOphiles, a computational study would model the one-electron oxidation of the amine. The resulting radical cation would have a SOMO. The analysis of this SOMO's interaction with a nucleophile (a "SOMOphile") would reveal the preferred sites of attack and the stereochemical outcome of such a reaction.

Applications in Advanced Organic Synthesis and Material Science Precursors

Pent-4-yn-2-amine (B6265540) as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of both the amine and alkyne functionalities in this compound makes it a highly valuable synthon for creating intricate organic structures.

This compound is extensively employed in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. The alkyne group can participate in cyclization reactions, often facilitated by metal catalysts, to form rings incorporating nitrogen atoms. For instance, reactions involving this compound or its derivatives have been utilized in the synthesis of pyrroles and other nitrogenous heterocycles through cyclization pathways organic-chemistry.org. The amine group can also serve as a nucleophile or be further functionalized to initiate cyclization processes, leading to diverse heterocyclic scaffolds smolecule.comsmolecule.com.

The presence of a chiral center at the C2 position of this compound allows for its use in asymmetric synthesis, enabling the creation of enantiomerically pure or enriched compounds orcid.orggoogle.com.trresearchgate.net. By employing chiral catalysts or auxiliaries, chemists can control the stereochemical outcome of reactions involving this amine, leading to the synthesis of stereochemically defined molecules. For example, asymmetric metal-templated synthesis has been used to prepare enantiomerically pure α,α-disubstituted amino acids featuring a triple bond in their side chain, utilizing chiral auxiliaries and Sonogashira cross-coupling reactions researchgate.netmdpi.com.

Precursor in Materials Science

Beyond its role in synthesizing discrete molecules, this compound serves as a precursor for advanced materials, particularly in polymer chemistry and the development of nonlinear optical (NLO) materials.

The alkyne functionality of this compound makes it amenable to polymerization reactions, including "click" chemistry, and it can be incorporated into conjugated polymer backbones. Notably, derivatives of pent-4-yn-1-amine (a close analog) have been used to synthesize N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers rsc.orgresearchgate.netrsc.org. These monomers can then be polymerized to create conjugated polymers with tunable electronic and optical properties, finding applications in organic electronics such as OLEDs and OFETs rsc.org.

Derivatives of this compound have been explored for their potential in nonlinear optical (NLO) applications. The combination of electron-donating and electron-withdrawing groups, often achieved through functionalization of the amine and alkyne moieties, can lead to molecules with significant NLO properties. Research has investigated the synthesis and characterization of compounds like (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, with studies focusing on their spectroscopic and nonlinear optical properties orcid.orgresearchgate.netnih.govmcbu.edu.trresearchgate.net.

Role in Methodological Development within Synthetic Organic Chemistry

This compound and its reactions have contributed significantly to the advancement of synthetic organic chemistry methodologies. Its participation in various catalytic processes and novel reaction sequences has expanded the toolkit available to synthetic chemists.

Catalytic Hydroamination: Transition metal-catalyzed hydroamination reactions, which involve the addition of an amine across unsaturated bonds, represent a powerful tool for amine construction. Strategies involving this compound have been developed using platinum and gold catalysts for hydroamination of alkynes .

Click Chemistry: The terminal alkyne group makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for efficient conjugation with azide-containing molecules, useful in bioconjugation and material functionalization rsc.orgacs.org.

Sonogashira Cross-Coupling: The terminal alkyne readily participates in Sonogashira cross-coupling reactions with aryl or vinyl halides, catalyzed by palladium and copper. This reaction is fundamental for forming carbon-carbon bonds and has been applied in the synthesis of complex molecules, including unnatural amino acids and NLO materials researchgate.netmdpi.commdpi.commdpi.com.

Heterocycle Synthesis: As mentioned in section 5.1.1, the compound is instrumental in developing new routes to heterocycles. For example, gold(I) catalysis has been employed for the efficient synthesis of pyrroles and other nitrogen-containing heterocycles from amino-alkyne precursors organic-chemistry.org.

Data Table: Key Reactions and Applications of this compound

| Reaction Type/Application Area | Description of Transformation/Use | Key Reagents/Catalysts (Examples) | Resulting Structures/Materials | Relevant Citations |

| Heterocycle Synthesis | Construction of nitrogen-containing rings through cyclization reactions. | Metal catalysts (e.g., Au(I), Pd(0)), acids, bases. | Pyrroles, imidazoles, pyridines, indolizines, pyrroloquinolines. | organic-chemistry.orgsmolecule.comsmolecule.comresearchgate.netresearchgate.net |

| Stereoselective Synthesis | Creation of enantiomerically pure or enriched organic molecules exploiting the chiral center at C2. | Chiral auxiliaries (e.g., (S)-BPB), metal complexes (e.g., Ni(II)), asymmetric catalysts. | Enantiomerically pure amino acids, chiral building blocks. | orcid.orggoogle.com.trresearchgate.netmdpi.comresearchgate.net |

| Polymer Chemistry | Incorporation into polymer backbones, particularly conjugated polymers, and functionalization of monomers. | Buchwald-Hartwig amination, "Click" chemistry (CuAAC), electropolymerization. | N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers, conjugated polymers for organic electronics. | rsc.orgresearchgate.netrsc.orgrsc.org |

| NLO Materials | Synthesis of derivatives with potential nonlinear optical properties. | Functionalization of amine and alkyne groups, often involving aryl substituents. | Molecules exhibiting NLO activity. | orcid.orgresearchgate.netnih.govmcbu.edu.trresearchgate.net |

| Click Chemistry (CuAAC) | Formation of 1,2,3-triazoles via cycloaddition with azides. | Copper(I) salts (e.g., CuI), reducing agents (e.g., sodium ascorbate), stabilizing ligands (e.g., THPTA). | Bioconjugates, functionalized materials, radiotracers. | rsc.orgacs.org |

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. | Pd catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Cu(I) salts (e.g., CuI), bases (e.g., NEt₃, Cs₂CO₃). | Arylated alkynes, complex organic molecules, precursors for further synthesis. | researchgate.netmdpi.commdpi.commdpi.com |

| Catalytic Hydroamination | Direct addition of an amine group across an unsaturated bond. | Platinum(II) complexes, Gold catalysts. | Amines, heterocyclic compounds. |

Future Directions and Emerging Research Avenues for Pent 4 Yn 2 Amine Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving Pent-4-yn-2-amine (B6265540). Research is moving towards catalysts that can precisely control the transformations of its bifunctional nature. This includes the design of transition metal catalysts (e.g., palladium, copper, iridium) that enable highly regioselective and stereoselective reactions, such as enantioselective hydroamination or cyclization processes acs.orgorganic-chemistry.org. The exploration of earth-abundant metal catalysts and heterogeneous catalytic systems is also a growing area, promising more sustainable and cost-effective synthetic routes rsc.orgconicet.gov.armdpi.com. Furthermore, the synergistic catalysis involving multiple catalytic species, such as combinations of transition metals with chiral amines or organocatalysts, is being investigated to achieve complex transformations in a single step rsc.orgmdpi.comnih.gov.

Advanced Computational Design and Prediction of Novel Reactions

Computational chemistry, including Density Functional Theory (DFT) and machine learning (ML), is playing an increasingly vital role in predicting and designing new reactions for this compound. DFT calculations can elucidate reaction mechanisms, identify transition states, and predict regioselectivity and stereoselectivity, thereby guiding experimental design and optimization acs.orgacs.orgrsc.orgcsic.escsmres.co.ukrsc.orgresearchgate.net. Machine learning algorithms, trained on large datasets, are being developed to predict reaction outcomes, optimize reaction conditions, and even discover novel synthetic pathways, accelerating the process of chemical discovery acs.orgbeilstein-journals.orgnih.govijsetpub.comacs.org. This computational approach allows researchers to explore a vast chemical space and identify promising reaction conditions or novel transformations before extensive laboratory work, leading to more efficient research and development.

Exploration of Underexplored Reactivity Profiles for Broadened Synthetic Utility

The synthetic utility of this compound can be significantly broadened by exploring its less-investigated reactivity profiles. This includes delving into areas such as radical chemistry, photoredox catalysis, and electrochemistry, which can activate the molecule through single-electron transfer (SET) processes or generate unique reactive intermediates researchgate.netresearchgate.netacs.orgmdpi.com. For instance, photoredox catalysis can enable novel C–H functionalization reactions or cascade processes that are difficult to achieve through traditional methods nih.gov. Electrochemical methods offer an alternative, often greener, way to mediate redox transformations. Furthermore, exploring intramolecular reactions between the alkyne and amine functionalities, or cascade reactions involving both groups, could lead to the formation of diverse heterocyclic scaffolds and complex molecular architectures acs.org.

Q & A

Basic: How can researchers optimize the synthesis of Pent-4-yn-2-amine to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Adjust solvent polarity (e.g., THF vs. DCM) and temperature to favor nucleophilic substitution or alkyne formation.

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps, referencing protocols in PubChem-derived synthesis workflows .

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product.

- Validation: Confirm purity via HPLC (≥95%) and characterize intermediates using FT-IR to track functional groups .

Advanced: What computational strategies resolve steric or electronic contradictions in this compound’s reactivity predictions?

Methodological Answer:

- DFT Modeling: Employ Gaussian or ORCA to calculate electron density maps and transition states, identifying steric clashes at the alkyne or amine groups.

- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets, comparing predicted vs. experimental IC50 values .

- Validation: Cross-reference computational results with crystallographic data (SHELXL-refined structures) to resolve discrepancies .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Use H/C NMR to confirm alkyne (δ ~70-100 ppm in C) and amine (δ ~1.5-3.0 ppm in H) groups.

- IR Spectroscopy: Identify alkyne C≡C stretch (~2100 cm) and N-H bends (~1600 cm).

- Mass Spectrometry: Validate molecular weight via ESI-MS or GC-MS, ensuring no fragmentation overlaps with impurities .

Advanced: How can researchers mitigate amine degradation during long-term stability studies of this compound?

Methodological Answer:

- Storage Conditions: Test inert atmospheres (N/Ar) and low-temperature storage (-20°C) to prevent oxidation.

- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents to sequester metal impurities.

- Analytical Monitoring: Use accelerated stability testing (40°C/75% RH) with periodic HPLC-UV analysis to track degradation products .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.

- Waste Disposal: Neutralize amine-containing waste with dilute HCl before disposal, adhering to ECHA guidelines .

Advanced: How should contradictory bioactivity data for this compound be analyzed?

Methodological Answer:

- Dose-Response Curves: Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell Line Validation: Use isogenic cell lines to rule out genetic variability.

- Statistical Models: Apply ANOVA or mixed-effects models to distinguish experimental noise from true biological variation .

Basic: What crystallographic tools determine this compound’s molecular structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Refinement: Apply SHELXL for structure solution, focusing on alkyne bond angles and amine hydrogen positions.

- Validation: Check CIF files against PLATON/ADDSYM for symmetry errors .

Advanced: How can researchers assess nitrosamine contamination risks in this compound synthesis?

Methodological Answer:

- Risk Assessment: Use APIC/EMA questionnaires to audit raw materials for secondary amine or nitrosating agents .

- Analytical Testing: Employ LC-MS/MS with MRM modes to detect trace nitrosamines (LOQ < 1 ppb).

- Process Controls: Implement in-situ quenching of nitrite residues using ascorbic acid .

Basic: What steps ensure reproducibility in this compound’s biological assays?

Methodological Answer:

- Protocol Standardization: Pre-treat cells with uniform media and passage numbers.

- Positive Controls: Include reference inhibitors (e.g., kinase inhibitors) in each assay plate.

- Data Reporting: Adhere to MIAME or ARRIVE guidelines for transparent methodology .

Advanced: How can machine learning predict this compound’s novel applications in material science?

Methodological Answer:

- Dataset Curation: Train models on PubChem/Cambridge Structural Database entries for amine-alkyne systems.

- Feature Selection: Prioritize descriptors like Hammett σ values or frontier orbital energies.

- Experimental Validation: Synthesize top-predicted derivatives and test conductivity/catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.